Janumet XR

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metformin hydrochloride mixture with sitagliptin phosphate is an AMP activated protein kinase stimulants; CD26 antigen inhibitor; Gluconeogenesis inhibitor; Glucose modulator.

科学研究应用

Pharmacological Profile

Janumet XR combines two well-established antihyperglycemic agents:

- Sitagliptin : A dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances incretin levels, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.

- Metformin : A biguanide that primarily decreases hepatic glucose production and improves insulin sensitivity.

The combination of these two drugs results in synergistic effects on glycemic control, making this compound effective for patients inadequately controlled on metformin or sitagliptin alone.

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in lowering blood glucose levels:

- A randomized controlled trial comparing this compound with metformin showed significant reductions in HbA1c levels over 20 weeks, with a mean change of -1.2% for this compound compared to -0.5% for metformin alone (p < 0.01) .

- In pediatric populations, studies indicated that this compound effectively improved glycemic control in adolescents aged 10 to 17 years, with similar safety profiles observed in adult populations .

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through various studies:

| Parameter | Sitagliptin (100 mg) | Metformin (1000 mg) |

|---|---|---|

| Maximum Serum Concentration (Cmax) | 109.42% (fasting) | 98.69% (fasting) |

| Area Under Curve (AUC0-t) | 101.93% (fasting) | 94.12% (fasting) |

| Bioequivalence Confidence Interval | 90% CI: [80%-125%] | 90% CI: [80%-125%] |

These results indicate that this compound is bioequivalent to its individual components when administered together, confirming its therapeutic efficacy .

Safety Profile

The safety profile of this compound has been extensively evaluated:

- Common adverse effects include gastrointestinal symptoms such as nausea and diarrhea, which are also associated with metformin use .

- Long-term studies have shown that this compound maintains a favorable safety profile with no significant increase in serious adverse events compared to placebo .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Case Study 1 : A 58-year-old male with a history of poorly controlled type 2 diabetes switched from immediate-release metformin to this compound. Over six months, his HbA1c decreased from 8.5% to 6.9%, demonstrating significant glycemic control improvement.

- Case Study 2 : A pediatric patient aged 14 years with type 2 diabetes was treated with this compound after inadequate response to lifestyle modifications and metformin alone. After three months, the patient's HbA1c decreased from 7.8% to 6.5%, indicating effective management of diabetes .

常见问题

Basic Research Questions

Q. What are the key pharmacological mechanisms of Janumet XR contributing to its efficacy in glycemic control?

this compound combines sitagliptin (a DPP-4 inhibitor) and extended-release metformin (a biguanide). Sitagliptin enhances glucose-dependent insulin secretion by inhibiting DPP-4, thereby increasing active incretin hormones (GLP-1 and GIP) . Metformin reduces hepatic gluconeogenesis and intestinal glucose absorption while improving peripheral insulin sensitivity . Researchers should validate these mechanisms using in vitro assays (e.g., insulin secretion in pancreatic beta-cell lines) and in vivo models (e.g., hyperglycemic clamp studies) to quantify insulin sensitivity and beta-cell function .

Q. How should pharmacokinetic (PK) studies be designed to evaluate this compound's extended-release properties?

PK studies should employ randomized, crossover designs under fasting and fed conditions to assess bioequivalence between this compound and co-administered sitagliptin/metformin. Key parameters include:

- AUC0–24h (area under the curve) for metformin to confirm extended-release properties.

- Cmax (peak concentration) to evaluate dose proportionality.

- Tmax (time to peak) to compare release kinetics . Standardized meal protocols (e.g., high-fat meals) are critical for assessing food effects on absorption .

Q. What are the critical considerations for selecting patient cohorts in this compound clinical trials?

Inclusion criteria should focus on adults with type 2 diabetes (HbA1c ≥7%) and exclude patients with:

- Type 1 diabetes or diabetic ketoacidosis .

- Severe renal impairment (eGFR <30 mL/min/1.73m²) due to metformin-associated lactic acidosis risks . Stratify cohorts by baseline HbA1c, BMI, and renal function to assess subgroup efficacy. Use adaptive trial designs to optimize dose escalation (e.g., starting with 50 mg sitagliptin/500 mg metformin) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro drug interaction profiles and real-world clinical outcomes observed with this compound?

Discrepancies often arise due to metabolic enzyme polymorphisms or unaccounted polypharmacy. Mitigation strategies include:

- Pharmacogenomic screening : Assess CYP450 (e.g., CYP3A4) and transporter (e.g., OCT2, MATE1) polymorphisms affecting metformin/sitagliptin metabolism .

- Real-world evidence (RWE) : Use electronic health records (EHRs) to identify concomitant medications (e.g., diuretics, corticosteroids) linked to hyperglycemia or lactic acidosis .

- In silico modeling : Predict drug-drug interactions using platforms like Simcyp® to simulate population variability .

Q. What statistical methodologies are recommended for analyzing longitudinal glycemic variability data in this compound trials?

Use mixed-effects models to account for repeated measures and inter-individual variability. Key metrics include:

- Mean amplitude of glycemic excursions (MAGE) to quantify intraday fluctuations.

- Continuous glucose monitoring (CGM) : Analyze time-in-range (70–180 mg/dL) as a secondary endpoint . For non-normal distributions, apply log transformations or generalized estimating equations (GEEs) .

Q. What experimental approaches are effective in assessing this compound's impact on pancreatic beta-cell function preservation?

Combine dynamic tests with biomarker analysis:

- Hyperglycemic clamp : Measure acute insulin response (AIR) and disposition index .

- Proinsulin/C-peptide ratios : Elevated ratios indicate beta-cell stress .

- Histological evaluation : In preclinical models, use immunohistochemistry to quantify beta-cell mass and apoptosis markers (e.g., cleaved caspase-3) .

Q. Methodological Resources

- Bioequivalence Protocols : FDA guidance for extended-release formulations .

- Adverse Event Management : Monitor lactate levels and renal function in high-risk cohorts (e.g., elderly patients) to mitigate lactic acidosis .

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting efficacy/safety outcomes .

属性

CAS 编号 |

1011232-08-8 |

|---|---|

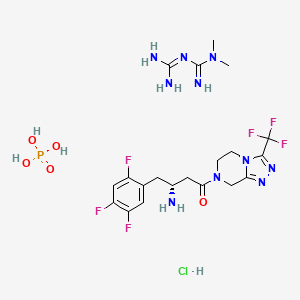

分子式 |

C20H30ClF6N10O5P |

分子量 |

670.9 g/mol |

IUPAC 名称 |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |

InChI |

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4)/t9-;;;/m1.../s1 |

InChI 键 |

GCERFBKFVDLDKD-NRYJBHHQSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

手性 SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

规范 SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

1011232-08-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

janumet Sitagliptin Phosphate Metformin Hydrochloride Drug Combination Sitagliptin Phosphate, Metformin Hydrochloride Drug Combination Sitagliptin Phosphate-Metformin Hydrochloride Drug Combination |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。